![molecular formula C16H20N2O2 B2757511 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide CAS No. 898463-46-2](/img/structure/B2757511.png)
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide
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Description
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide, also known as OTQ, is a compound that has been extensively studied for its potential use in scientific research. OTQ is a derivative of the natural product staurosporine and has been shown to have a variety of biological activities, including the ability to inhibit protein kinases.
Scientific Research Applications
Synthesis of Pyrrole-3-Carboxylic Acid Amides
The synthesis of pyrrole-3-carboxylic acid amides is of significant interest because this substructure is central to remarkably successful drugs like Atorvastatin and Sunitinib .
Antimalarial and HIV-1 Protease Inhibitory Activities
The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are also of interest as bioactive compounds with antimalarial and HIV-1 protease inhibitory activities .
Synthesis of 2,2-Dimethylchromene Derivatives
In order to find novel environment-friendly and effective antifungal agents, four series of 2,2-dimethyl-2H-chromene derivatives were designed, synthesized and characterized by spectroscopic analysis .
Antifungal Activities
The antifungal activities of all the target compounds against nine phytopathogenic fungi were evaluated in vitro. Preliminary results indicated that most of the target compounds exhibited obvious antifungal activity at the concentration of 50 μg/mL .
properties
IUPAC Name |
2,2-dimethyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)15(20)17-12-7-10-5-4-6-18-13(19)9-11(8-12)14(10)18/h7-8H,4-6,9H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCGWKVPDZVEOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320804 |
Source
|
Record name | 2,2-dimethyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677513 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide | |
CAS RN |
898463-46-2 |
Source
|
Record name | 2,2-dimethyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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